molecular formula C11H8F3IN2O2 B1387807 Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1135283-39-4

Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1387807
CAS No.: 1135283-39-4
M. Wt: 384.09 g/mol
InChI Key: DCYJMANQARCUIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported. This method uses sodium hydroxide to promote cycloisomerizations, yielding the desired product in a few minutes .

Industrial Production Methods

Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions. Common catalysts include copper, iron, gold, ruthenium, and palladium .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study investigated the compound's anticancer properties against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Material Science

The compound's unique properties also make it valuable in material science applications, particularly in the synthesis of novel materials.

Data Table: Material Properties

PropertyValue
Boiling PointNot available
Storage Conditions2–8°C, protect from light
AppearanceWhite to off-white solid

This compound can be utilized in creating advanced materials such as polymers and coatings due to its stability and reactivity .

Environmental Studies

This compound is also being explored for its environmental applications, particularly in pollutant degradation.

Case Study: Degradation of Pollutants

Research has demonstrated that this compound can facilitate the degradation of various organic pollutants in aqueous environments. Its trifluoromethyl group enhances its reactivity towards pollutants, making it a candidate for environmental remediation strategies .

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields.

Synthesis Pathway

The typical synthesis pathway includes:

  • Formation of imidazole derivatives.
  • Introduction of iodine and trifluoromethyl groups.
  • Esterification to yield ethyl esters.

This process can be modified to enhance efficiency and reduce waste .

Comparison with Similar Compounds

Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and applications, highlighting the versatility and importance of this chemical family .

Biological Activity

Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1135283-39-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₈F₃IN₂O₂
  • Molecular Weight : 384.09 g/mol
  • Melting Point : 154-155 °C
  • Purity : ≥95% .

The imidazo[1,2-a]pyridine scaffold has been associated with various biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor metabolism.

Compound Target IC50 (µM) Reference
This compoundBCAT1/2TBD
Benzimidazole derivativeBCAT10.081
Pyrazolopyrimidinone-derived compoundVarious cancersTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study on related imidazo derivatives indicated significant activity against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may exhibit similar effects.

Case Study 1: Inhibition of BCAT Enzymes

A recent investigation into the inhibition of branched-chain amino acid transaminases (BCATs) revealed that compounds structurally related to this compound could effectively inhibit these enzymes, which are implicated in various cancers. The study reported IC50 values that suggest potent enzyme inhibition, although specific values for this compound are still under investigation .

Case Study 2: Antimicrobial Evaluation

In a study focusing on the synthesis and biological evaluation of imidazo derivatives, several compounds were tested against Mycobacterium tuberculosis. The results indicated that modifications in the imidazo structure could enhance antimicrobial efficacy. This suggests a promising avenue for further exploration of ethyl 8-iodo derivatives in antimicrobial applications .

Properties

IUPAC Name

ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-5-17-4-6(11(12,13)14)3-7(15)9(17)16-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYJMANQARCUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653219
Record name Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-39-4
Record name Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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